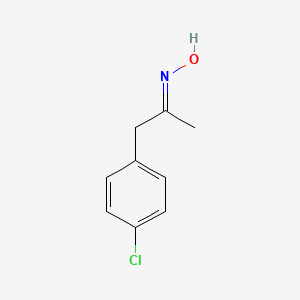

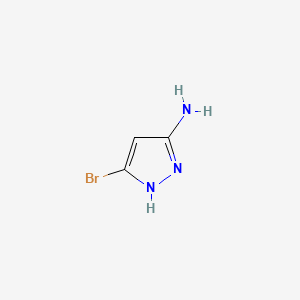

![molecular formula C6H9ClN4 B1149240 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride CAS No. 157327-52-1](/img/structure/B1149240.png)

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride (6,7-DHPPD) is a synthetic compound that has gained considerable attention in recent years due to its potential to be used in a variety of scientific applications. 6,7-DHPPD is a small molecule that has a molecular weight of about 200 Daltons. It is an aromatic compound with a pyrrolo[3,4-d]pyrimidine core, and it has been used in a variety of scientific research applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthetic Routes and Derivatives : Research has led to the preparation of new types of compounds in the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine series, including 6-acyl derivatives and various hydroxy, mercapto, amino derivatives. These compounds are synthesized from intermediates such as 4-cyano- or 4-carbethoxy-1-acyl-3-amino-3-pyrroline, demonstrating the chemical versatility and synthetic accessibility of the pyrrolopyrimidine scaffold (Sheradsky & Southwick, 1967).

Antiviral Activity : Derivatives of pyrrolo[3,4-d]pyrimidine have shown antiviral activities, notably against HSV1 and HSV2 in cell culture. This highlights the potential of these compounds in the development of new antiviral drugs (Legraverend et al., 1985).

Biological Activities and Potential Applications

Kinase Research : Pyrrolo[3,4-d]pyrimidin-6-ones have been applied in kinase research, indicating their utility as scaffolds for the development of kinase inhibitors. These compounds can play a significant role in targeted cancer therapies and other diseases where kinase activity is dysregulated (Cheung et al., 2001).

Neurotropic Activity : Some pyrrolopyrimidin-4-ones have shown neurotropic activity, suggesting potential applications in the treatment of neurological disorders. These findings pave the way for further research into their mechanism of action and therapeutic potential (Zaliznaya et al., 2020).

Antifolate Activity : Pyrrolo[2,3-d]pyrimidine derivatives have been investigated as inhibitors of thymidylate synthase, a key enzyme in DNA synthesis, making them potential candidates for anticancer agents. This research demonstrates the ability of these compounds to overcome resistance and reduce toxicity compared to existing treatments (Gangjee et al., 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride involves the reaction of 2-amino-4,5,6,7-tetrahydro-5H-pyrrolo[3,4-d]pyrimidine with hydrochloric acid.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydro-5H-pyrrolo[3,4-d]pyrimidine", "Hydrochloric acid" ], "Reaction": [ "To a solution of 2-amino-4,5,6,7-tetrahydro-5H-pyrrolo[3,4-d]pyrimidine in water, add hydrochloric acid.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and filter the resulting solid.", "Wash the solid with water and dry to obtain 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride." ] } | |

| 157327-52-1 | |

Molekularformel |

C6H9ClN4 |

Molekulargewicht |

172.61 g/mol |

IUPAC-Name |

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine;hydrochloride |

InChI |

InChI=1S/C6H8N4.ClH/c7-6-9-2-4-1-8-3-5(4)10-6;/h2,8H,1,3H2,(H2,7,9,10);1H |

InChI-Schlüssel |

IBODCRGNLKYVGC-UHFFFAOYSA-N |

SMILES |

C1C2=CN=C(N=C2CN1)N.Cl.Cl |

Kanonische SMILES |

C1C2=CN=C(N=C2CN1)N.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

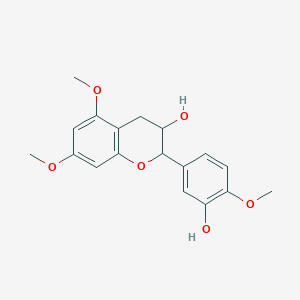

![(1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1149162.png)

![(3S,8R,9S,10R,13S,14S)-17-chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B1149172.png)